molecular formula C18H14ClN3O3 B2497340 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide CAS No. 946284-20-4

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide

Cat. No.: B2497340
CAS No.: 946284-20-4
M. Wt: 355.78
InChI Key: LMXOBUXKRVRCOO-UHFFFAOYSA-N
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Description

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide is a complex organic compound featuring an isoxazole ring, a chlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The chlorophenyl group is introduced via electrophilic substitution reactions, and the final benzamide moiety is attached through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and chlorophenyl group are key structural features that enable the compound to bind to these targets and exert its effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide stands out due to its combination of an isoxazole ring, chlorophenyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOBUXKRVRCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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